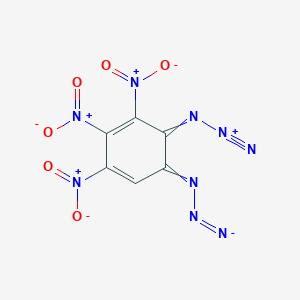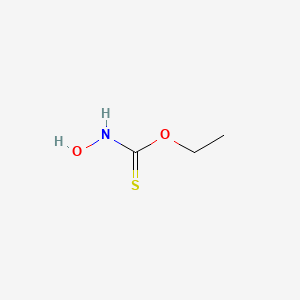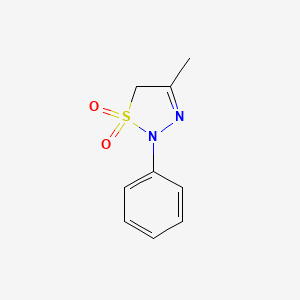
1,2-Diazido-3,4,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazido-3,4,5-trinitrobenzene is a highly energetic compound characterized by the presence of azido and nitro functional groups attached to a benzene ring. This compound is of significant interest in the field of energetic materials due to its potential applications in explosives and propellants. The presence of both azido and nitro groups makes it a powerful and sensitive material, requiring careful handling and storage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diazido-3,4,5-trinitrobenzene can be synthesized through a multi-step process involving the nitration and azidation of benzene derivatives. One common method involves the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-3,4,5-trinitrobenzene, followed by substitution reactions with sodium azide to replace the chlorine atoms with azido groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid for nitration, and the azidation step is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound is limited due to its high sensitivity and explosive nature. small-scale synthesis in controlled laboratory environments is feasible. The process involves stringent safety protocols to prevent accidental detonation, including the use of remote handling techniques and protective barriers.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diazido-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the breakdown of azido groups.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under controlled conditions.
Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic media.
Substitution: Sodium azide is used for azidation, while other nucleophiles can be introduced under appropriate conditions.
Major Products:
Oxidation: Products include benzotrifuroxan and other oxidized derivatives.
Reduction: Amino derivatives such as 1,2-diamino-3,4,5-trinitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Diazido-3,4,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms involving azido and nitro groups.
Biology: Limited applications due to its high reactivity, but potential use in studying the effects of energetic compounds on biological systems.
Medicine: Not commonly used due to its explosive nature, but derivatives may have potential in drug development.
Industry: Primarily used in the development of explosives and propellants, with research focused on improving stability and performance.
Mecanismo De Acción
The mechanism by which 1,2-diazido-3,4,5-trinitrobenzene exerts its effects involves the rapid release of energy upon decomposition. The azido groups decompose to release nitrogen gas, while the nitro groups contribute to the overall energy release. This rapid decomposition leads to a high detonation velocity and explosive power. The molecular targets and pathways involved include the cleavage of nitrogen-nitrogen bonds and the formation of stable nitrogen gas, contributing to the explosive nature of the compound.
Comparación Con Compuestos Similares
1,3,5-Triazido-2,4,6-trinitrobenzene: Similar in structure but with three azido groups, leading to different reactivity and stability.
1,3,5-Trinitrobenzene: Lacks azido groups, making it less sensitive but still highly energetic.
Hexanitrobenzene: Contains six nitro groups, making it one of the most energetic compounds but with different handling requirements.
Uniqueness: 1,2-Diazido-3,4,5-trinitrobenzene is unique due to the combination of azido and nitro groups, providing a balance between sensitivity and explosive power. This makes it a valuable compound for specific applications where high energy release is required.
Propiedades
Número CAS |
117500-78-4 |
|---|---|
Fórmula molecular |
C6HN9O6 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
[(6-diazonioimino-3,4,5-trinitrocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6HN9O6/c7-11-9-2-1-3(13(16)17)5(14(18)19)6(15(20)21)4(2)10-12-8/h1H |
Clave InChI |
XRYJILMAARSQKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N[N+]#N)C1=NN=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)



![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)


![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)



